molecular formula C9H10FNO2 B7935514 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid

3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B7935514
M. Wt: 183.18 g/mol
InChI Key: VYILBADWIQIDAW-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is a fluorinated organic compound that belongs to the class of pyridines. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent oxidation with permanganate provides the desired acid .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents are effective in introducing fluorine atoms into aromatic rings under mild conditions, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Fluorinated pyridines are investigated for their potential use in drug development, particularly as imaging agents for radiotherapy.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets in biological systems. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. The compound’s reduced basicity and reactivity make it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)2-7-3-8(10)5-11-4-7/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYILBADWIQIDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CN=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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